molecular formula C16H17N3O3S B4328791 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide

3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide

Cat. No. B4328791
M. Wt: 331.4 g/mol
InChI Key: YXDILVMWQJYLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide, also known as E7046, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action that targets the immune system, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide involves the inhibition of a protein called prostaglandin E2 receptor subtype 4 (EP4). This protein is involved in the regulation of the immune system, and its inhibition by 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide leads to the activation of immune cells that can target cancer cells. This unique mechanism of action makes 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects, including the inhibition of EP4, the activation of immune cells, and the inhibition of cancer cell growth. These effects have been observed in both in vitro and in vivo studies, suggesting that 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in lab experiments is its unique mechanism of action, which allows for the activation of immune cells that can target cancer cells. However, one limitation of using 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide, including the development of new cancer therapies that target EP4, the investigation of the potential use of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in combination with other cancer treatments, and the exploration of the potential use of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in other diseases that involve the immune system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide, as well as its potential toxicity and limitations.

Scientific Research Applications

3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has been the subject of several scientific studies, which have investigated its potential use in cancer treatment. One study published in the journal Cancer Research found that 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide was able to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. Another study published in the journal Oncotarget found that 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide was able to enhance the anti-tumor activity of immune cells in mice with breast cancer.

properties

IUPAC Name

3-ethyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-11-9-13(7-8-15(11)22-2)23(20,21)19-14-6-4-5-12-10-17-18-16(12)14/h4-10,19H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDILVMWQJYLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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